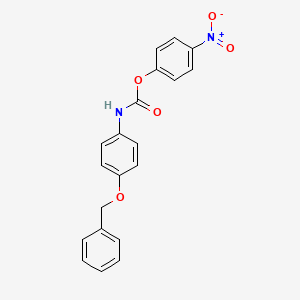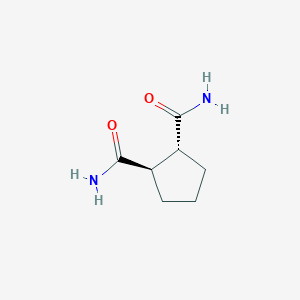![molecular formula C9H11N5O2 B13802482 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione CAS No. 6344-82-7](/img/structure/B13802482.png)
2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the class of pyrimidopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrimidopyridazine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrimidopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidopyridazine oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione stands out due to its specific substitution pattern and the presence of the propylamino group, which may confer unique biological properties and enhance its potential as a therapeutic agent.
Propiedades
Número CAS |
6344-82-7 |
|---|---|
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
2-(propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C9H11N5O2/c1-2-3-10-9-11-4-5-6(12-9)8(16)14-13-7(5)15/h4H,2-3H2,1H3,(H,13,15)(H,14,16)(H,10,11,12) |
Clave InChI |
JZVQZCVNIIPTFF-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C2C(=N1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


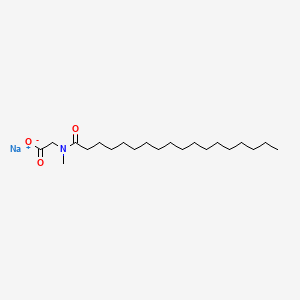
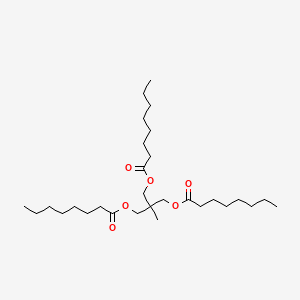

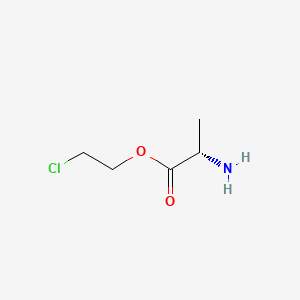
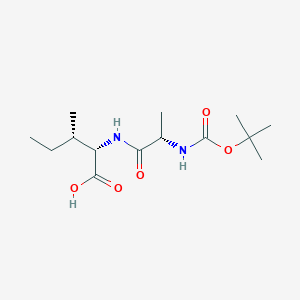
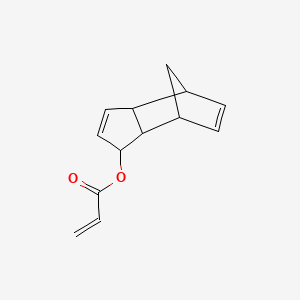


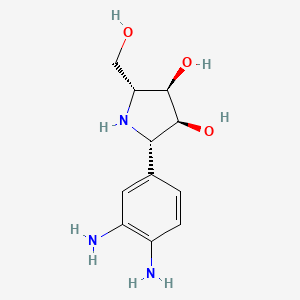
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
